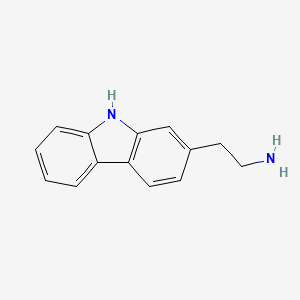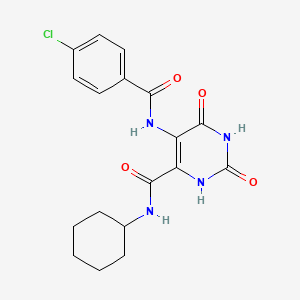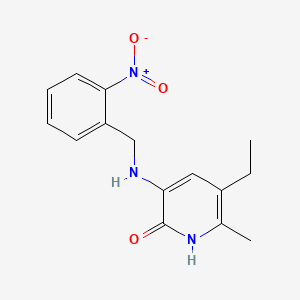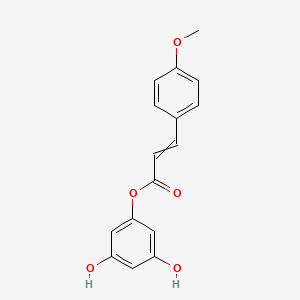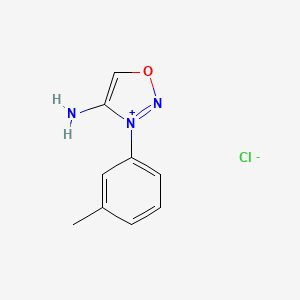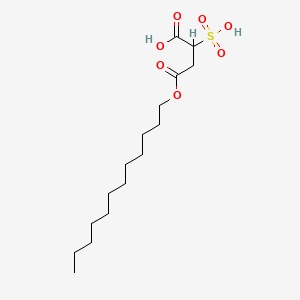
4-Lauryl sulfosuccinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Lauryl sulfosuccinate is an anionic surfactant widely used in various industries due to its excellent emulsifying, dispersing, and cleansing properties. It is known for being milder than many other surfactants, making it a popular choice in personal care products such as shampoos, soaps, and body washes. This compound is also valued for its biodegradability and relatively low environmental impact.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-lauryl sulfosuccinate typically involves two main steps: esterification and sulfonation.
Esterification: Lauryl alcohol reacts with maleic anhydride to form lauryl maleate. This reaction is usually carried out under controlled temperature conditions to ensure high yield and purity.
Sulfonation: The lauryl maleate is then reacted with sodium bisulfite to produce this compound. This step involves careful control of pH and temperature to optimize the reaction and minimize by-products.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and efficiency. The process involves:
Raw Material Handling: Ensuring the purity of lauryl alcohol and maleic anhydride.
Reaction Control: Automated systems to monitor and adjust reaction conditions.
Purification: Techniques such as distillation and crystallization to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions: 4-Lauryl sulfosuccinate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it back to its alcohol form.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Conditions typically involve mild bases or acids to facilitate the reaction.
Major Products:
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Lauryl alcohol and related compounds.
Substitution: Various substituted sulfosuccinates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Lauryl sulfosuccinate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in emulsion polymerization and as a dispersing agent in various chemical formulations.
Biology: Employed in cell lysis buffers and protein extraction protocols due to its mild nature.
Medicine: Investigated for its potential in drug delivery systems and as a component in topical formulations.
Industry: Widely used in personal care products, detergents, and
Propiedades
Número CAS |
119644-80-3 |
|---|---|
Fórmula molecular |
C16H30O7S |
Peso molecular |
366.5 g/mol |
Nombre IUPAC |
4-dodecoxy-4-oxo-2-sulfobutanoic acid |
InChI |
InChI=1S/C16H30O7S/c1-2-3-4-5-6-7-8-9-10-11-12-23-15(17)13-14(16(18)19)24(20,21)22/h14H,2-13H2,1H3,(H,18,19)(H,20,21,22) |
Clave InChI |
GXJHFVAYHCXDQP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOC(=O)CC(C(=O)O)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


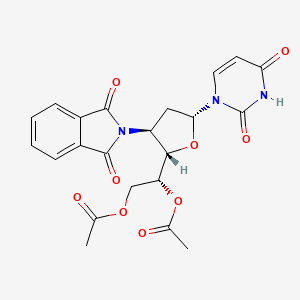
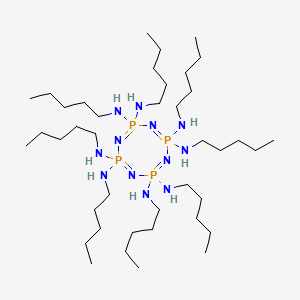
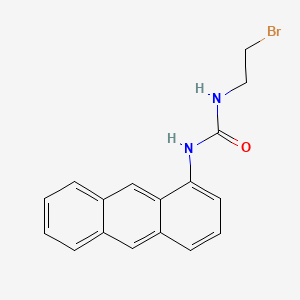
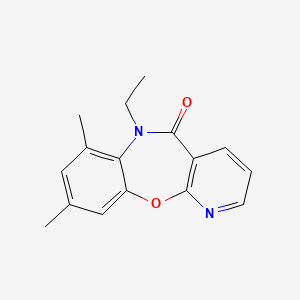
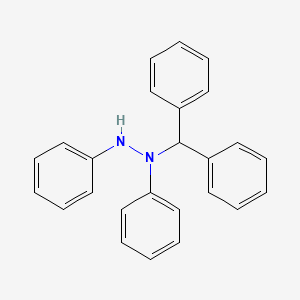
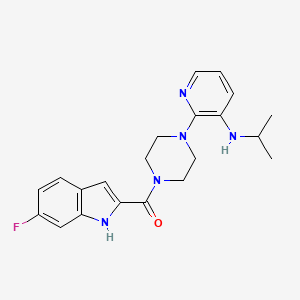
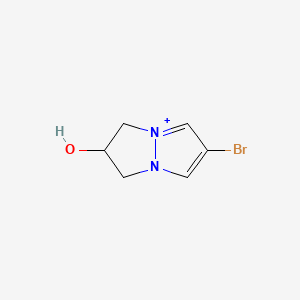
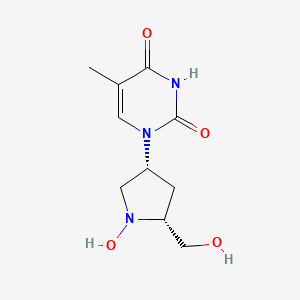
![2-cyclopropyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12796083.png)
